1-(4-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide
CAS No.: 921915-09-5
Cat. No.: VC5072984
Molecular Formula: C21H25ClN2O4S
Molecular Weight: 436.95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921915-09-5 |
|---|---|
| Molecular Formula | C21H25ClN2O4S |
| Molecular Weight | 436.95 |
| IUPAC Name | 1-(4-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)methanesulfonamide |
| Standard InChI | InChI=1S/C21H25ClN2O4S/c1-4-11-24-18-12-17(9-10-19(18)28-14-21(2,3)20(24)25)23-29(26,27)13-15-5-7-16(22)8-6-15/h5-10,12,23H,4,11,13-14H2,1-3H3 |
| Standard InChI Key | HEPXIDVYAHHEQO-UHFFFAOYSA-N |
| SMILES | CCCN1C2=C(C=CC(=C2)NS(=O)(=O)CC3=CC=C(C=C3)Cl)OCC(C1=O)(C)C |
Introduction
Chemical Structure and Molecular Characteristics
The molecular formula of this compound is C₂₁H₂₅ClN₂O₄S, with a molar mass of 436.95 g/mol. Its IUPAC name reflects a fusion of three key components:
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A 4-chlorophenyl group linked to a methanesulfonamide moiety.
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A 3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1, oxazepin ring system.
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A sulfonamide bridge connecting the aromatic and heterocyclic components.
The benzo[b] oxazepin core is a seven-membered ring containing both oxygen and nitrogen atoms, which confers conformational flexibility and enables interactions with biological targets . Substituents such as the dimethyl and propyl groups at positions 3 and 5, respectively, influence the compound’s lipophilicity and metabolic stability.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| CAS Number | 921915-09-5 |
| Molecular Formula | C₂₁H₂₅ClN₂O₄S |
| Molecular Weight | 436.95 g/mol |
| IUPAC Name | 1-(4-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)methanesulfonamide |
| SMILES | CCCN1C2=C(C=CC(=C2)NS(=O)(=O)CC3=CC=C(C=C3)Cl)OCC(C1=O)(C)C |
The three-dimensional conformation of the molecule, as inferred from related benzoxazepinones, suggests that the sulfonamide group occupies a position critical for hydrogen bonding with kinase active sites .
Synthesis and Optimization Strategies
The synthesis of 1-(4-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1, oxazepin-7-yl)methanesulfonamide involves multi-step organic transformations, typically commencing with the construction of the benzo[b] oxazepin scaffold. A novel method reported by utilizes 2-aminophenols and alkynones under thermal conditions (100°C in 1,4-dioxane) to form the oxazepine ring via 7-endo-dig cyclization. Subsequent sulfonylation with 4-chlorophenylmethanesulfonyl chloride introduces the sulfonamide group .
Critical parameters for optimizing yield and purity include:
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Temperature Control: Reactions are conducted under inert atmospheres to prevent oxidation of sensitive intermediates.
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Purification Techniques: Column chromatography and recrystallization are employed to isolate the target compound from byproducts such as unreacted alkynones or dimerized species.
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Analytical Validation: Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) ensure structural fidelity and purity ≥95%.
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | 2-Aminophenol, alkynone, 1,4-dioxane, 100°C, 12h | 65% |
| 2 | 4-Chlorophenylmethanesulfonyl chloride, DCM, Et₃N, 0°C → RT | 78% |
Physicochemical and Pharmacokinetic Properties
Table 3: Predicted ADME Profiles
| Parameter | Value |
|---|---|
| logP | 3.2 |
| Polar Surface Area | 89.5 Ų |
| H-Bond Donors | 2 |
| H-Bond Acceptors | 6 |
| CYP3A4 Inhibition | Low (predicted) |
Rodent pharmacokinetic data for related compounds indicate t₁/₂ = 2–4 h and oral bioavailability ≥40%, supporting further development .
Applications and Future Directions
Current research focuses on leveraging this compound’s scaffold for:
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Inflammatory Diseases: Targeting RIP1 kinase in conditions like rheumatoid arthritis and inflammatory bowel disease .
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Oncology: Modulating necroptosis pathways to overcome chemotherapy resistance .
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Antimicrobial Agents: Exploiting sulfonamide motifs for antibacterial applications, though this remains underexplored.
Future work should prioritize in vivo efficacy studies, toxicity profiling, and structural modifications to enhance solubility. Collaborative efforts between academia and industry, as seen in the development of GSK’481, will be essential to translate this compound into clinical candidates .
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